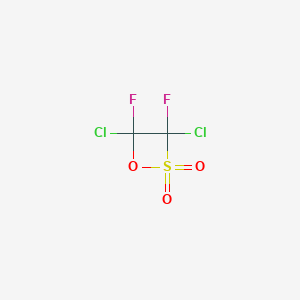
triethoxy(4-vinylphenyl)silane
描述
Triethoxy(4-vinylphenyl)silane is an organosilicon compound with the molecular formula C14H22O3Si. It is characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom through an ethoxy group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Triethoxy(4-vinylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct reaction of 4-vinylphenylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. This method is advantageous due to its simplicity and high yield. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
化学反应分析
Types of Reactions
Triethoxy(4-vinylphenyl)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Polymerization: The vinyl group can participate in radical polymerization reactions to form polymers with unique properties.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Silanols and siloxanes.
Polymerization: Polyvinylphenylsilane.
Substitution: Functionalized silanes with various organic groups.
科学研究应用
Triethoxy(4-vinylphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the functionalization of biomolecules for improved stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and biocompatible coatings.
Industry: Applied in the production of advanced materials such as adhesives, sealants, and coatings with enhanced properties.
作用机制
The mechanism of action of triethoxy(4-vinylphenyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for polymerization, creating cross-linked networks that enhance the mechanical and thermal properties of the resulting materials. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can interact with molecular targets and pathways in biological systems.
相似化合物的比较
Similar Compounds
Vinyltriethoxysilane: Similar in structure but lacks the phenyl group, making it less hydrophobic.
Trimethoxy(4-vinylphenyl)silane: Contains methoxy groups instead of ethoxy, leading to different hydrolysis rates and reactivity.
(4-Chlorophenyl)trimethoxysilane: Contains a chlorine substituent on the phenyl ring, altering its electronic properties and reactivity.
Uniqueness
Triethoxy(4-vinylphenyl)silane is unique due to its combination of a vinyl group and a phenyl ring, which provides both reactivity and hydrophobicity. This makes it particularly useful in applications requiring durable and water-resistant materials.
属性
IUPAC Name |
(4-ethenylphenyl)-triethoxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-5-13-9-11-14(12-10-13)18(15-6-2,16-7-3)17-8-4/h5,9-12H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFPMGWJDWEAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C=C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
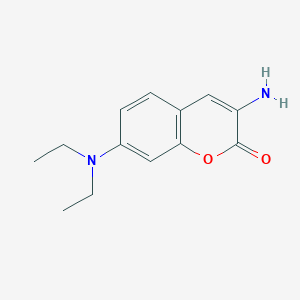
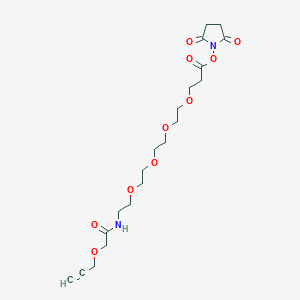
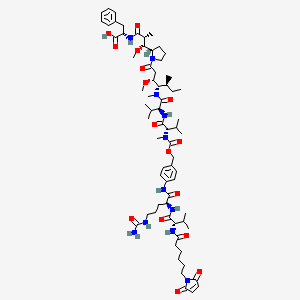
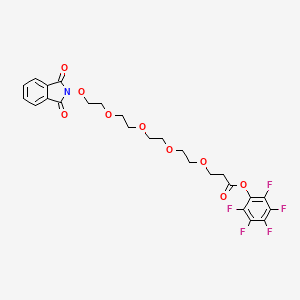
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
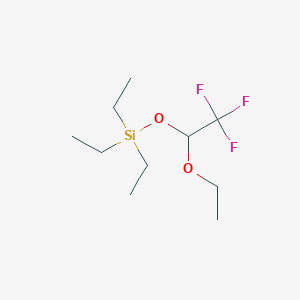
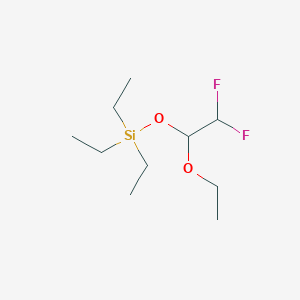
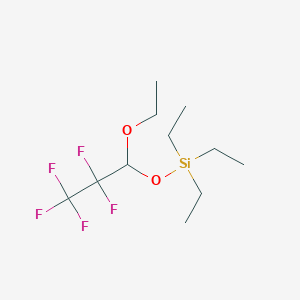
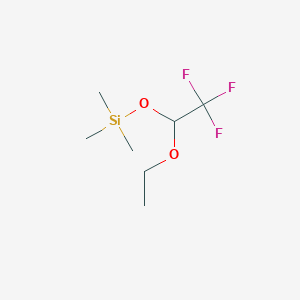
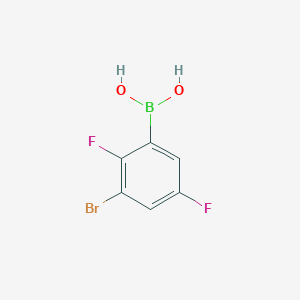
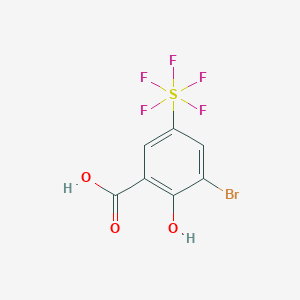
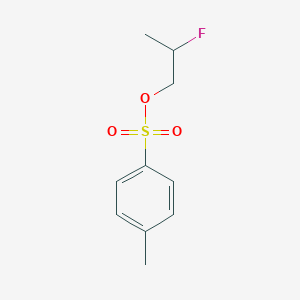
![6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B8065037.png)
